molecular formula C14H15NO4 B11824712 (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione

(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione

Cat. No.: B11824712
M. Wt: 261.27 g/mol
InChI Key: LAPUOERCYFQYGB-VXGBXAGGSA-N
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Description

(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione is a complex organic compound with a unique structure that includes a furo[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,2-b]pyrrole core and the introduction of the 4-methoxyphenylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways.

Biological Activity

(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione, with the CAS number 812644-96-5, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • Structure : The compound features a furo[3,2-b]pyrrole core with a methoxyphenyl substituent.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of this class inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Autotaxin Inhibition

This compound has been identified as an inhibitor of autotaxin (ATX), an enzyme associated with cancer progression and metastasis. Inhibition of ATX can reduce lysophosphatidic acid (LPA) production, which is implicated in tumorigenesis:

  • In vitro assays showed that this compound effectively reduced LPA levels in treated cells. This suggests potential therapeutic applications in treating renal diseases and other conditions linked to excessive LPA signaling .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties:

  • Animal models demonstrated that administration of this compound led to improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases. The proposed mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antitumor effectsInduced apoptosis in cancer cell lines; downregulated anti-apoptotic proteins.
Study 2Autotaxin inhibitionReduced LPA levels; potential application in renal disease treatment.
Study 3NeuroprotectionImproved cognitive function; reduced neuroinflammation in animal models.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(3aR,6aR)-4-[(4-methoxyphenyl)methyl]-3,3a,6,6a-tetrahydrofuro[3,2-b]pyrrole-2,5-dione

InChI

InChI=1S/C14H15NO4/c1-18-10-4-2-9(3-5-10)8-15-11-6-14(17)19-12(11)7-13(15)16/h2-5,11-12H,6-8H2,1H3/t11-,12-/m1/s1

InChI Key

LAPUOERCYFQYGB-VXGBXAGGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2[C@@H]3CC(=O)O[C@@H]3CC2=O

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CC(=O)OC3CC2=O

Origin of Product

United States

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